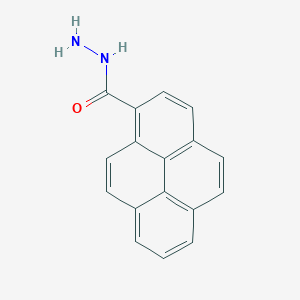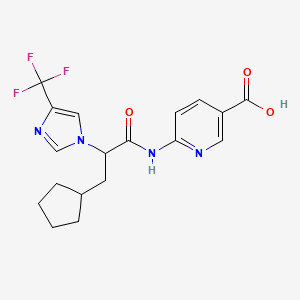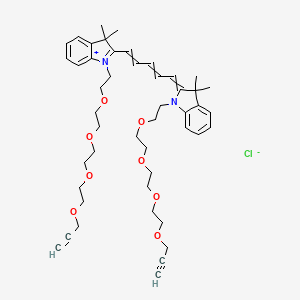
N,N'-bis-(propargyl-PEG4)-Cy5 (chloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is often used in the synthesis of various bioconjugates and fluorescent probes. The compound contains a Cy5 fluorophore, which is commonly used in fluorescence imaging and labeling applications due to its high quantum yield and photostability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) typically involves the following steps:
Preparation of PEG4 Linker: The PEG4 linker is synthesized by reacting polyethylene glycol with appropriate reagents to introduce propargyl groups at both ends.
Attachment of Cy5 Fluorophore: The Cy5 fluorophore is then conjugated to the PEG4 linker through a series of coupling reactions, often involving the use of activating agents such as EDC or HATU.
Purification: The final product is purified using techniques such as column chromatography or HPLC to ensure high purity.
Industrial Production Methods
Industrial production of N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG4 linker and Cy5 fluorophore are synthesized and stored.
Automated Coupling: Automated systems are used to couple the PEG4 linker with the Cy5 fluorophore efficiently.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) undergoes several types of chemical reactions, including:
Click Chemistry: The compound contains alkyne groups that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole linkages.
Substitution Reactions: The chloride ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Nucleophiles: Various nucleophiles can be used to substitute the chloride ion in the compound.
Major Products
Triazole-Linked Conjugates: Formed through CuAAC reactions.
Substituted Derivatives: Formed through substitution reactions involving the chloride ion.
科学的研究の応用
N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) has a wide range of applications in scientific research:
Fluorescence Imaging: Used as a fluorescent probe in imaging applications due to its high quantum yield and photostability.
Bioconjugation: Employed in the synthesis of bioconjugates for labeling and tracking biomolecules.
Drug Delivery: Utilized in the development of drug delivery systems where the PEG linker enhances solubility and biocompatibility.
Proteomics: Applied in proteomics research for labeling and detecting proteins.
作用機序
The mechanism of action of N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) involves:
Fluorescence Emission: The Cy5 fluorophore emits fluorescence upon excitation, allowing for imaging and detection.
Bioconjugation: The PEG4 linker facilitates the conjugation of the compound to various biomolecules, enhancing their solubility and stability.
類似化合物との比較
Similar Compounds
N-(Propargyl-PEG4)-N-bis(PEG4-acid): Another PEG-based linker used in similar applications.
Cy3-PEG Linkers: Similar to Cy5 but with different spectral properties.
Uniqueness
N,N’-bis-(propargyl-PEG4)-Cy5 (chloride) is unique due to its combination of a PEG4 linker and a Cy5 fluorophore, providing both high solubility and strong fluorescence. This makes it particularly useful in applications requiring both properties, such as in vivo imaging and bioconjugation.
特性
分子式 |
C47H63ClN2O8 |
|---|---|
分子量 |
819.5 g/mol |
IUPAC名 |
2-[5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride |
InChI |
InChI=1S/C47H63N2O8.ClH/c1-7-24-50-28-32-54-36-38-56-34-30-52-26-22-48-42-18-14-12-16-40(42)46(3,4)44(48)20-10-9-11-21-45-47(5,6)41-17-13-15-19-43(41)49(45)23-27-53-31-35-57-39-37-55-33-29-51-25-8-2;/h1-2,9-21H,22-39H2,3-6H3;1H/q+1;/p-1 |
InChIキー |
FJFLIVHAHJSGKV-UHFFFAOYSA-M |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCC#C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


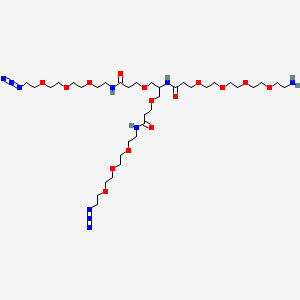
![Methyl 5-(1,3-benzodioxol-5-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15073321.png)
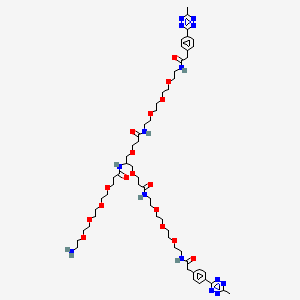
![[4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B15073326.png)
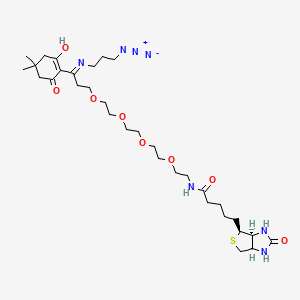
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide](/img/structure/B15073343.png)
![2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride](/img/structure/B15073352.png)
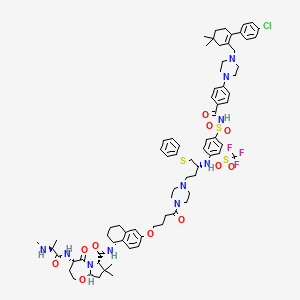
![N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(4-cyanophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15073371.png)
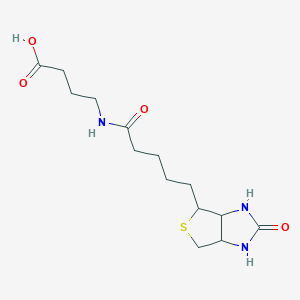
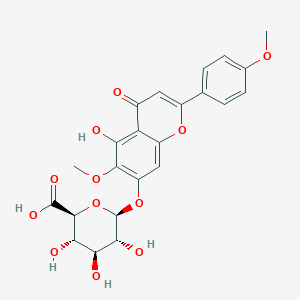
![[(8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B15073388.png)
